Methyl 2-(cyclopentylamino)nicotinate
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Overview
Description
Methyl 2-(cyclopentylamino)nicotinate: is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, with a cyclopentylamino substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclopentylamino)nicotinate typically involves the reaction of nicotinic acid derivatives with cyclopentylamine. One common method includes the esterification of nicotinic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of the cyclopentylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(cyclopentylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: Methyl 2-(cyclopentylamino)nicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in modulating biological pathways related to inflammation and cellular signaling.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and as an analgesic. Its ability to interact with specific receptors in the body makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopentylamino)nicotinate involves its interaction with specific molecular targets in the body. It is believed to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is thought to be mediated through the release of prostaglandin D2, which acts locally due to its short half-life . The compound’s ability to modulate inflammatory pathways and cellular signaling further contributes to its pharmacological effects.
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations.
2-Methylalkyl isonicotinates: Compounds with similar structures but different alkyl groups, showing fungicidal activity.
Uniqueness: Methyl 2-(cyclopentylamino)nicotinate is unique due to its specific cyclopentylamino substituent, which imparts distinct chemical and biological properties. This differentiates it from other nicotinic acid derivatives and allows for specialized applications in various fields.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 2-(cyclopentylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-7-4-8-13-11(10)14-9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3,(H,13,14) |
InChI Key |
OLYYTMKQMDZWBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC2CCCC2 |
Origin of Product |
United States |
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